3-(Aminometil)piridina

Descripción general

Descripción

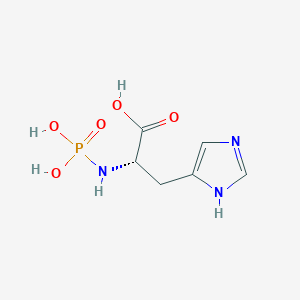

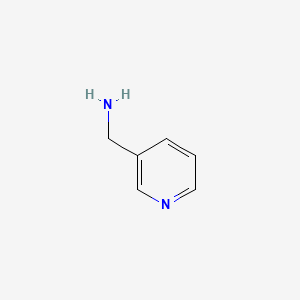

Picolamina: es un compuesto orgánico con la fórmula molecular C6H8N2 . . Este compuesto es un derivado de la piridina, donde un grupo aminometilo está unido a la tercera posición del anillo de piridina. La picolamina es un líquido incoloro con un olor característico y es soluble en agua y la mayoría de los disolventes orgánicos .

Aplicaciones Científicas De Investigación

Química: La picolamina se usa como ligando en química de coordinación para formar complejos con metales.

Biología: En investigación biológica, la picolamina se usa como un bloque de construcción para la síntesis de moléculas bioactivas y productos farmacéuticos .

Medicina: La picolamina y sus derivados se investigan por sus potenciales aplicaciones terapéuticas, incluyendo como inhibidores de la dipeptidil peptidasa-4 (DPP-4), que es un objetivo para el tratamiento de la diabetes tipo 2 .

Industria: La picolamina se usa en la síntesis de varios productos químicos y materiales industriales, incluyendo polímeros y resinas .

Mecanismo De Acción

La picolamina actúa como un inhibidor de la dipeptidil peptidasa-4 (DPP-4), una enzima involucrada en la degradación de las hormonas incretinas. Al inhibir la DPP-4, la picolamina aumenta los niveles de hormonas incretinas, lo que a su vez estimula la secreción de insulina y disminuye la liberación de glucagón, lo que lleva a un mejor control de la glucosa en sangre . Los objetivos moleculares de la picolamina incluyen el sitio activo de la enzima DPP-4, donde se une e inhibe su actividad .

Análisis Bioquímico

Biochemical Properties

3-AMP interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of organic ligand 3-pyridylnicotinamide . The compound’s role in these interactions is primarily due to its aminomethyl group, which can form bonds with other molecules, thereby influencing the course of biochemical reactions .

Cellular Effects

It is known that 3-AMP can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-AMP involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of 3-AMP over time in laboratory settings have not been extensively studied. It is known that 3-AMP is soluble in chloroform, ethyl acetate, and methanol , suggesting that it may be stable in these solvents over time.

Metabolic Pathways

It has been synthesized using biocatalysts co-expressing carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) in one pot . This suggests that 3-AMP may interact with these enzymes in metabolic pathways.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Hidrogenación de 3-cianopiridina: Un método común para sintetizar picolamina implica la hidrogenación de 3-cianopiridina en presencia de un catalizador adecuado.

Aminación Reductiva: Otro método implica la aminación reductiva del piridina-3-carboxaldehído con amoníaco o una amina en presencia de un agente reductor.

Métodos de Producción Industrial: La producción industrial de picolamina típicamente implica la hidrogenación de 3-cianopiridina usando un catalizador metálico como paladio o platino bajo condiciones de alta presión y temperatura .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: Puede reducirse para formar varios derivados, dependiendo de los agentes reductores utilizados.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.

Reducción: Gas hidrógeno (H2) en presencia de un catalizador metálico como paladio o platino.

Sustitución: Varios agentes halogenantes o nucleófilos en condiciones apropiadas.

Productos Principales:

Oxidación: Ácidos carboxílicos de piridina.

Reducción: Derivados reducidos de la picolamina.

Sustitución: Derivados de piridina sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares:

2-Picolilamina: Un isómero de la picolamina con el grupo aminometilo unido a la segunda posición del anillo de piridina.

Dipicolilamina: Un compuesto con dos grupos picolilo unidos a una amina central, comúnmente usado como un ligando tridentato en química de coordinación.

Unicidad de la Picolamina: La picolamina es única debido a su estructura específica, lo que le permite actuar como un inhibidor selectivo de la DPP-4. Esta propiedad la convierte en un compuesto valioso para la investigación en el campo del tratamiento de la diabetes .

Propiedades

IUPAC Name |

pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044424 | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-52-0 | |

| Record name | 3-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-(Aminomethyl)pyridine?

A1: 3-(Aminomethyl)pyridine has a molecular formula of C₆H₈N₂ and a molecular weight of 108.15 g/mol.

Q2: What are the key spectroscopic characteristics of 3-(Aminomethyl)pyridine?

A2: 3-(Aminomethyl)pyridine can be characterized by various spectroscopic techniques, including:

- NMR spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and purity assessment. []

- IR spectroscopy: The presence of characteristic functional groups like primary amines and pyridines can be identified by specific absorption bands in the IR spectrum. [, , , ]

Q3: How does 3-(Aminomethyl)pyridine perform under various conditions, impacting its applications?

A3: 3-(Aminomethyl)pyridine exhibits stability across a range of conditions, proving beneficial for applications like:

- Coordination polymers: Serving as a ligand to form stable coordination polymers with various metal ions, exhibiting interesting structural motifs and properties. [, , , ]

- Perovskite solar cells: Improving the stability and efficiency of perovskite solar cells by modifying the perovskite film surface. [, , ]

- Organic synthesis: Participating in reactions as a reagent or intermediate due to its reactivity towards various electrophiles. [, , ]

Q4: Does 3-(Aminomethyl)pyridine exhibit catalytic properties?

A4: While 3-(Aminomethyl)pyridine itself may not be a direct catalyst, it plays a crucial role in synthesizing catalytically active compounds:

- Heteronuclear hexacyanometallate(III) coordination polymers: 3-(Aminomethyl)pyridine acts as a ligand in forming coordination polymers with catalytic activity in the peroxidative oxidation of benzylic alcohols. []

Q5: Have computational methods been employed to study 3-(Aminomethyl)pyridine?

A5: Yes, computational chemistry techniques have been used to investigate 3-(Aminomethyl)pyridine:

- Density functional theory (DFT): DFT calculations helped understand the reactivity of 3-(Aminomethyl)pyridine derivatives with peroxovanadium(V) complexes, highlighting the influence of solvation effects. []

- Molecular docking: Docking studies have been utilized to explore the potential of 3-(Aminomethyl)pyridine derivatives as bioactive agents, predicting their interactions with target proteins. []

- Quantum chemical calculations: These calculations have been performed to understand the inhibition mechanism of 3-(Aminomethyl)pyridine on mild steel corrosion, providing insights into its adsorption behavior. []

Q6: How do structural modifications of 3-(Aminomethyl)pyridine influence its activity and properties?

A6: Modifying 3-(Aminomethyl)pyridine's structure significantly impacts its activity and properties:

- N-substitution: Different N-substituents on the aminomethyl group can direct lithiation to either the pyridine ring or the side chain, enabling the synthesis of diverse derivatives. [, , ]

- Chalcone derivatives: Combining 3-(Aminomethyl)pyridine with chalcone moieties resulted in compounds exhibiting antiproliferative activity against cancer cell lines. []

- Thiourea derivatives: Incorporating 3-(Aminomethyl)pyridine into thiourea structures led to derivatives with varying antibacterial activities against E. coli and B. subtilis. []

Q7: What strategies can be employed to improve the stability, solubility, or bioavailability of 3-(Aminomethyl)pyridine and its derivatives?

A7: While specific stability and formulation strategies for 3-(Aminomethyl)pyridine are not extensively detailed in the provided papers, general approaches applicable to similar compounds include:

- Salt formation: Forming salts with suitable acids can enhance solubility and stability. []

- Polymer conjugation: Conjugating 3-(Aminomethyl)pyridine to polymers like methacrylamide can modify its solubility, temperature responsiveness, and even impart antibacterial properties. []

Q8: What analytical techniques are commonly employed to characterize and quantify 3-(Aminomethyl)pyridine?

A8: Common analytical techniques used for 3-(Aminomethyl)pyridine include:

- NMR spectroscopy: Determining structure, purity, and studying interactions with other molecules. [, , ]

- Elemental analysis: Confirming the elemental composition and purity of the synthesized compound. [, , ]

- Mass spectrometry: Identifying the compound based on its mass-to-charge ratio and fragmentation pattern. [, , ]

Q9: Have any in vitro or in vivo studies been conducted to evaluate the efficacy of 3-(Aminomethyl)pyridine derivatives?

A9: Yes, several studies have explored the biological activities of 3-(Aminomethyl)pyridine derivatives:

- Anticancer activity: Chalcone derivatives of 3-(Aminomethyl)pyridine displayed promising antiproliferative activity against A549 and MCF-7 cancer cell lines in MTT assays. []

- Antibacterial activity: Thiourea derivatives containing 3-(Aminomethyl)pyridine showed varying degrees of antibacterial activity against E. coli and B. subtilis. []

- Insecticidal activity: Amidophosphoric acid esters incorporating substituted pyridine moieties, including those derived from 3-(Aminomethyl)pyridine, exhibited insecticidal activity against aphids. []

Q10: What is known about the safety profile of 3-(Aminomethyl)pyridine?

A10: While comprehensive toxicological data is not available within the provided research, one study reported allergic contact dermatitis cases linked to 3-(Aminomethyl)pyridine present in topical analgesic sprays. [] This highlights the importance of further research to assess potential toxicity and safety concerns.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.